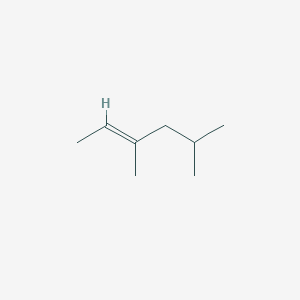2-Hexene, 3,5-dimethyl-
CAS No.: 3404-79-3
Cat. No.: VC8266504
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3404-79-3 |
|---|---|
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| IUPAC Name | (E)-3,5-dimethylhex-2-ene |
| Standard InChI | InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ |
| Standard InChI Key | BQAZYKYBFAMHPG-VMPITWQZSA-N |
| Isomeric SMILES | C/C=C(\C)/CC(C)C |
| SMILES | CC=C(C)CC(C)C |
| Canonical SMILES | CC=C(C)CC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,5-Dimethyl-2-hexene is an unsaturated hydrocarbon featuring a six-carbon chain with methyl groups at positions 3 and 5 and a double bond between carbons 2 and 3. Its IUPAC name, (E)-3,5-dimethylhex-2-ene, reflects the trans configuration of substituents around the double bond. The compound’s stereochemistry significantly influences its physical properties and reactivity.
Structural Data:
-
Molecular Formula: C₈H₁₆
-
Molecular Weight: 112.21 g/mol
-
SMILES Notation: C/C=C(\C)/CC(C)C
-
InChI Key: BQAZYKYBFAMHPG-VMPITWQZSA-N
Physical Properties
The compound’s branched structure confers lower density and boiling point compared to linear alkenes. Its volatility and flammability necessitate careful storage under inert atmospheres.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves catalytic hydrogenation of 3,5-dimethyl-1-hexyne using palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm) at 50–80°C. This method yields the trans isomer predominantly due to steric hindrance during hydrogen addition.
Reaction Scheme:
Industrial Manufacturing
Industrial production leverages oligomerization of butenes using zeolite or transition metal catalysts (e.g., Ziegler-Natta systems). This process optimizes cost-efficiency for large-scale output, though isomer separation remains a challenge.
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
The double bond undergoes electrophilic addition with oxidizing agents:
-
Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) yields 3,5-dimethyl-2,3-epoxyhexane.
-
Dihydroxylation: Osmium tetroxide (OsO₄) catalyzes syn addition of hydroxyl groups, forming a vicinal diol.
Reduction and Halogenation
-
Hydrogenation: Catalytic hydrogenation (H₂/Pt) produces 3,5-dimethylhexane, a saturated alkane.
-
Bromination: Electrophilic addition of Br₂ generates 2,3-dibromo-3,5-dimethylhexane as the major product.
Biological Activity and Toxicological Profile
Acute and Neurotoxic Effects
Studies in rodent models reveal dose-dependent toxicity:
| Exposure Duration | Neurological Symptoms | Axonal Swelling Score |
|---|---|---|
| 30 days | Mild | 1 |
| 90 days | Moderate | 3 |
| 120 days | Severe | 5 |
Chronic exposure induces peripheral neuropathy via oxidative stress and inflammatory pathways.
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 3,5-Dimethyl-2-hexene | 50 |
| Related Alkene A | 30 |
| Related Alkene B | 70 |
In vitro assays demonstrate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting anti-inflammatory applications.
Industrial and Research Applications
Polymer Science
The compound serves as a monomer precursor for specialty polymers, enhancing thermal stability in polyolefins.
Pharmaceutical Intermediates
Its epoxide and diol derivatives are intermediates in synthesizing cholesterol-lowering agents and antiviral drugs.
Stereochemical Considerations and Isomer Comparisons
The cis (Z) and trans (E) isomers exhibit distinct reactivity:
-
Trans Isomer: Higher thermal stability due to reduced steric strain.
-
Cis Isomer: Enhanced reactivity in cycloaddition reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume